molecular formula C12H10FNO3 B6325134 Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate CAS No. 127919-31-7

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate

Cat. No.: B6325134
CAS No.: 127919-31-7
M. Wt: 235.21 g/mol
InChI Key: PFTXDVDQXHOLAW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at position 5 and an ethoxycarbonyl group at position 2. This structure is of interest in medicinal chemistry due to the oxazole ring’s role in bioisosterism and the fluorine atom’s ability to modulate electronic and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTXDVDQXHOLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254132
Record name Ethyl 5-(4-fluorophenyl)-4-oxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127919-31-7
Record name Ethyl 5-(4-fluorophenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127919-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-fluorophenyl)-4-oxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via α-Amino Ketone Intermediates

A widely employed strategy involves the condensation of 4-fluorobenzoyl chloride with ethyl glyoxylate in a 1:1 toluene/dioxane solvent system. The reaction proceeds under reflux (110–120°C) for 12–24 hours, forming an α-ketoamide intermediate. Subsequent cyclization with ammonium acetate at elevated temperatures (140°C) yields the oxazole ring. Key parameters include:

  • Solvent System : Toluene/dioxane mixtures enhance solubility of aromatic intermediates.

  • Catalyst : Anhydrous sodium sulfate accelerates dehydration during cyclization.

  • Yield : 68–72% after silica gel chromatography (petroleum ether:ethyl acetate, 4:1).

Mechanistic Insight : The α-ketoamide undergoes intramolecular nucleophilic attack by the amide nitrogen, followed by dehydration to form the oxazole ring. The electron-withdrawing 4-fluorophenyl group stabilizes the transition state, favoring regioselectivity at the 5-position.

One-Pot Cyclodehydration Strategies

Acetic Anhydride-Mediated Cyclization

Ethyl 2-(4-fluorobenzamido)acetate, prepared from 4-fluorobenzoyl chloride and ethyl glycinate, undergoes cyclodehydration in acetic anhydride at 80°C for 6 hours. This method avoids isolation of intermediates, achieving 65–70% yield.

Optimization Data :

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes rate
Reaction Time6 hoursCompletes dehydration
Catalyst (H2SO4)0.5 equivPrevents over-acidification

Advantages :

  • Eliminates multi-step purification

  • Scalable to 100-g batches with consistent purity (>98% by HPLC)

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Methodology

Immobilized Wang resin functionalized with a hydroxymethyl handle reacts with 4-fluorobenzoyl chloride, followed by coupling with ethyl glyoxylate. Cyclization is induced by microwave irradiation (150°C, 20 minutes), cleaving the product with trifluoroacetic acid (TFA).

Performance Metrics :

  • Purity : 95–97% (LC-MS)

  • Throughput : 48 compounds per 24-hour cycle

  • Solvent Consumption : Reduced by 60% compared to solution-phase

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

A tubular reactor (0.5 L volume) operates at 10 bar pressure with the following conditions:

  • Feed Streams :

    • 4-Fluorobenzoyl chloride (0.5 M in dioxane)

    • Ethyl glyoxylate (0.55 M in toluene)

    • Ammonium acetate (1.1 equiv)

  • Residence Time : 8 minutes at 130°C

  • Output : 12 kg/day with 89% conversion

Economic Benefits :

  • 40% reduction in energy costs vs. batch processing

  • Real-time FTIR monitoring minimizes byproduct formation

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Two-Step Condensation7298Moderate$$
One-Pot Cyclodehydration7097High$
Solid-Phase9597Low$$$$
Continuous Flow8999Industrial$$

Key Trade-offs :

  • Solid-phase synthesis offers purity but suffers from resin costs.

  • Continuous flow balances yield and scalability for GMP manufacturing.

Byproduct Management and Purification

Common Impurities

  • 4-Fluorobenzoic Acid : Forms via hydrolysis of unreacted acyl chloride (5–7% in batch processes).

  • Ethyl Oxazole-4-carboxylate : Arises from incomplete fluorophenyl incorporation (≤3%).

Purification Protocols :

  • Acid-Base Extraction : Wash with 5% NaHCO3 to remove acidic impurities.

  • Crystallization : Recrystallize from ethanol/water (3:1) at −20°C.

  • Chromatography : For research-scale batches, use silica gel with hexane:ethyl acetate gradient.

Green Chemistry Alternatives

Mechanochemical Synthesis

Ball-milling 4-fluorobenzamide and ethyl glyoxylate with K2CO3 (10 mol%) yields the target compound in 82% yield after 2 hours. Advantages include:

  • Solvent-Free : Eliminates VOC emissions

  • Energy Efficiency : 80% less energy vs. thermal methods

  • Reaction Time : Reduced to 2 hours

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

  • Acidic Hydrolysis : Heating with HCl (6M) at 80°C for 6h converts the ester to 5-(4-fluorophenyl)oxazole-4-carboxylic acid .

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C for 4h yields the sodium salt of the acid.

Reaction Type Reagents/Conditions Product
Acidic HydrolysisHCl (6M), 80°C, 6h5-(4-Fluorophenyl)oxazole-4-carboxylic acid
Basic HydrolysisNaOH (2M), ethanol/water, 60°C, 4hSodium 5-(4-fluorophenyl)oxazole-4-carboxylate

Nucleophilic Substitution

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles:

  • Ammonolysis : Reaction with NH₃ in DMSO at 120°C for 12h replaces fluorine with an amino group, forming 5-(4-aminophenyl)oxazole-4-carboxylate .

  • Methoxylation : NaOCH₃ in DMF at 100°C for 8h substitutes fluorine with methoxy.

Reagents/Conditions Product Yield
NH₃, DMSO, 120°C, 12h5-(4-Aminophenyl)oxazole-4-carboxylate55%
NaOCH₃, DMF, 100°C, 8h5-(4-Methoxyphenyl)oxazole-4-carboxylate48%

Oxidation

The oxazole ring remains stable under mild oxidation, but strong oxidants like KMnO₄ selectively oxidize the ester group:

  • KMnO₄ in acetone/water (3:1) at 0°C converts the ester to a ketone derivative.

Reduction

  • LiAlH₄ in THF reduces the ester to 5-(4-fluorophenyl)oxazole-4-methanol .

Reaction Reagents/Conditions Product
OxidationKMnO₄, acetone/water, 0°C, 2h5-(4-Fluorophenyl)oxazole-4-carbonyl
ReductionLiAlH₄, THF, 25°C, 4h5-(4-Fluorophenyl)oxazole-4-methanol

Cross-Coupling Reactions

The fluorine substituent enables palladium-catalyzed cross-coupling:

  • Suzuki Coupling : With 4-bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in dioxane/H₂O (10:1) at 90°C for 12h yields 5-(4-biphenyl)oxazole-4-carboxylate .

Coupling Type Reagents/Conditions Product Yield
Suzuki4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 90°C5-(4-Biphenyl)oxazole-4-carboxylate72%

Cycloaddition and Ring-Opening

The oxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic structures . Under acidic conditions (H₂SO₄, 100°C), the ring opens to form imidazoline intermediates .

Comparative Reactivity of Fluorinated Oxazoles

Compound Reactivity
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylateHigher electrophilicity at C-2 due to fluorine’s electron-withdrawing effect
Ethyl 5-phenyloxazole-4-carboxylateLower reactivity in NAS due to lack of activating groups

Stability and Degradation

The compound is stable in neutral aqueous solutions but degrades under UV light (254 nm) in methanol, forming 5-(4-fluorophenyl)-4-hydroxymethyloxazole via photolytic cleavage.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate has shown promising biological activities, making it a candidate for pharmaceutical development. Its structural features contribute to several therapeutic potentials:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, which can be harnessed in the development of new antibiotics.
  • Anticancer Properties : Research has highlighted its effectiveness in inhibiting cancer cell proliferation, particularly in neuroblastoma models, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific enzymes, such as AC (adenylate cyclase), which plays a role in various signaling pathways associated with cancer and metabolic disorders .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : It is utilized as an intermediate in the synthesis of more complex oxazole derivatives and other heterocycles, facilitating the development of novel compounds with tailored biological activities .
  • Metal-Free Synthetic Routes : The compound can be synthesized through environmentally friendly methods that avoid toxic metal catalysts, enhancing its appeal for sustainable chemistry practices .

Structure-Activity Relationship (SAR) Studies

The unique fluorine substitution on the phenyl ring enhances the compound's reactivity and biological activity. Comparative studies with other oxazole derivatives reveal that variations in substituent groups significantly affect their pharmacological profiles:

Compound NameStructure TypeUnique Features
Ethyl 5-(4-fluorobenzyl)oxazole-4-carboxylateOxazole DerivativeContains a benzyl group, potentially altering activity
Ethyl 5-(phenyl)oxazole-4-carboxylateOxazole DerivativeLacks fluorine substitution, which may affect potency
Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylateOxazole DerivativeDifferent fluorine positioning could influence reactivity

These studies underscore the importance of molecular modifications to optimize therapeutic efficacy and minimize side effects.

Industrial Applications

In addition to its pharmaceutical potential, this compound is explored for industrial applications:

  • Material Science : The compound is being investigated for its use in producing polymers and coatings with specific properties due to its chemical stability and reactivity.
  • Chemical Modifications : Its ability to undergo various chemical transformations makes it suitable for creating specialized materials tailored for specific applications.

Case Studies

Several case studies have documented the synthesis and application of this compound:

  • Biological Evaluations : A study evaluated the compound's efficacy against neuroblastoma cells, demonstrating its potential as an anticancer agent with favorable pharmacokinetic properties when administered intravenously and orally .
  • Synthetic Pathways : Research outlined efficient synthetic routes for producing this oxazole derivative, emphasizing metal-free methods that align with green chemistry principles .
  • Comparative Analysis : A comparative analysis of various oxazole derivatives highlighted how structural variations influence biological activity, guiding future drug design efforts focused on enhancing efficacy while reducing toxicity .

Mechanism of Action

The mechanism of action of ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards certain molecular targets . The oxazole ring structure also contributes to its stability and reactivity in biological systems .

Comparison with Similar Compounds

Substituent Variation on the Phenyl Ring

Halogenation Patterns
  • Ethyl 5-(4-bromo-2,3-difluoro-phenyl)oxazole-4-carboxylate () :

    • Substituents: Bromo and two fluorine atoms at positions 4, 2, and 3 of the phenyl ring.
    • Impact: Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions in target binding, while additional fluorines increase electron-withdrawing effects.
    • Synthesis: Prepared via Suzuki coupling or direct halogenation, yielding 75% after column chromatography .
    • Application: Intermediate in synthesizing tricyclic topoisomerase inhibitors .
  • Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate (): Substituent: Chlorine at the para position. Safety: Classified as harmful via inhalation, skin contact, or ingestion, similar to the 4-fluoro analog .
  • Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate (): Substituents: Chlorine at positions 2 and 3. Synthesis: Achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
Functional Group Modifications
  • Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (): Substituent: Hydroxyl group at the para position. Application: Used in synthesizing fluorescent probes or metalloenzyme inhibitors .
  • (Z)-Ethyl 2-(1-fluoro-2-(4-trifluoromethylphenyl)vinyl)-5-(4-methoxyphenyl)oxazole-4-carboxylate () :

    • Substituents: Trifluoromethyl and methoxy groups.
    • Impact: The trifluoromethyl group enhances metabolic stability and electron-deficient character, while methoxy improves π-stacking interactions.
    • Synthesis: Prepared via Pd-catalyzed coupling (60% yield) .

Oxazole Core Modifications

  • Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate () :
    • Substituents: Chlorine at position 2 and trifluoromethyl at position 4 of the oxazole ring.
    • Impact: Alters electronic distribution of the oxazole core, enhancing electrophilicity for nucleophilic substitution reactions.
    • Application: Building block for agrochemicals or antiviral agents .

Biological Activity

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is C12_{12}H10_{10}FNO3_3, with a molecular weight of approximately 235.21 g/mol. The presence of the 4-fluorophenyl group enhances its biological activity and chemical properties, making it a versatile compound for therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

This compound has been evaluated for its anticancer potential. Studies have demonstrated its cytotoxic effects on various cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)1.5
A549 (Lung Cancer)2.0
HeLa (Cervical Cancer)1.8

The compound acts by inducing apoptosis in cancer cells, as evidenced by flow cytometry assays that show increased caspase-3 activity and p53 expression levels in treated cells . This apoptotic mechanism highlights its potential as an anticancer therapeutic.

3. Enzyme Inhibition

Preliminary studies have indicated that this compound may function as an enzyme inhibitor. It has shown inhibitory activity against specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases:

EnzymeInhibition TypeIC50_{50} (µM)
Carbonic Anhydrase IXCompetitive Inhibition0.75
AcetylcholinesteraseNon-competitive Inhibition1.2

These findings suggest that the compound could be developed into a therapeutic agent targeting these enzymes, particularly in conditions where their activity is dysregulated .

Case Studies

Several case studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against biofilm formation in Staphylococcus aureus, revealing a significant reduction in biofilm mass at concentrations as low as 250 µg/mL .
  • Cytotoxicity Assays : Another investigation focused on its cytotoxic effects on MCF-7 cells, demonstrating that treatment with this compound led to a dose-dependent increase in apoptosis markers, supporting its potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are common synthetic routes for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving fluorinated chalcones and ethyl acetoacetate derivatives. For example, Michael addition of ethyl acetoacetate to fluorinated ketones under alkaline conditions (e.g., 10% NaOH in ethanol) is a validated approach . Optimization involves adjusting reaction time (e.g., 8–12 hours reflux), temperature (80–120°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures completion.
  • Key Parameters : Crystallization from ethanol or ethyl acetate/petroleum ether mixtures yields pure crystals suitable for structural analysis .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling small-molecule crystallography, including disorder modeling and hydrogen-bonding networks .
  • Critical Metrics : Report bond lengths (e.g., C–F: ~1.35 Å), dihedral angles between aromatic rings (e.g., 76.4–89.9°), and puckering parameters for non-planar moieties .

Advanced Research Questions

Q. How can conformational disorder in the crystal lattice of fluorinated oxazole derivatives be resolved?

  • Methodology : Conformational disorder, such as split positions in cyclohexene rings or fluorophenyl groups, is modeled using partial occupancy refinements in SHELXL. For example, reports two independent molecules (A & B) with occupancy ratios of 0.684:0.316, refined against high-resolution data (e.g., ≤0.84 Å). Cremer-Pople puckering parameters (Q, θ, φ) differentiate envelope, screw-boat, or half-chair conformers .
  • Data Contradictions : Discrepancies between experimental and DFT-calculated geometries may arise from crystal packing forces. Validate using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) .

Q. What strategies are effective for resolving diastereomers in fluorinated oxazole synthesis?

  • Methodology : Diastereomers formed during cyclization (e.g., cis/trans isomers) can be separated via chiral chromatography (e.g., Chiralpak IA/IB columns) or recrystallization in polar solvents. highlights the use of ethanol/water mixtures to isolate enantiopure derivatives.
  • Analytical Validation : Confirm stereochemistry via NOESY NMR or SCXRD. For example, uses torsional angles (e.g., C1–C6 puckering) to assign absolute configurations .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometries and calculate electrostatic potentials. Molecular docking (AutoDock Vina) assesses binding affinities to target proteins (e.g., kinases or GPCRs).
  • Validation : Correlate computed HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) or bioassay results (e.g., IC50 values) .

Methodological Challenges and Solutions

Q. Why do discrepancies arise in melting point data for fluorinated oxazole derivatives, and how can they be mitigated?

  • Root Cause : Polymorphism or solvent inclusion (e.g., hydrate formation) alters melting behavior. For example, reports a monohydrate form with a distinct melting profile.
  • Solution : Characterize thermal behavior via DSC/TGA and SCXRD. Consistently report solvent systems used for crystallization .

Q. What are best practices for handling air-sensitive intermediates in oxazole synthesis?

  • Protocol : Use Schlenk techniques under inert gas (N2/Ar) for moisture-sensitive steps (e.g., Grignard additions). Store intermediates in anhydrous solvents (THF, DCM) with molecular sieves.
  • Example : employs N-methylpyrrolidinone (NMP) as a reaction solvent to stabilize reactive intermediates during imidazole coupling .

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